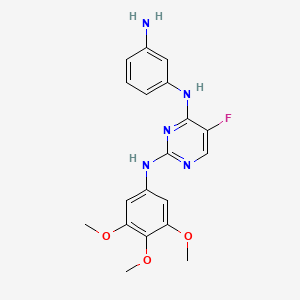

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine

説明

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

- Molecular Formula : C19H20FN5O3

- Molecular Weight : 385.39 g/mol

- CAS Number : 1166389-11-2

This pyrimidine derivative features a unique structure that contributes to its biological activity. The presence of the trimethoxyphenyl and amino groups enhances its interaction with biological targets.

Synthesis

The synthesis of N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine involves multi-step reactions including:

- Formation of the Pyrimidine Core : Utilizing 2,4-dichloropyrimidine as a starting material.

- Substitution Reactions : Employing amines and phenolic compounds to introduce the aminophenyl and trimethoxyphenyl groups.

- Fluorination : Achieved through electrophilic aromatic substitution methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably:

- Inhibition of Kinases : The compound has shown promising results in inhibiting various kinases involved in cancer progression. In vitro assays indicated that it effectively inhibited EGFR phosphorylation and induced apoptosis in cancer cell lines exhibiting resistance to standard therapies .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HOP-92 (NSCL) | 10 | EGFR inhibition, apoptosis induction |

| HCT-116 (Colorectal) | 12 | Cell cycle arrest at G2/M phase |

| SK-BR-3 (Breast) | 15 | Inhibition of proliferation |

Toxicity Profile

The toxicity assessment revealed a favorable safety margin with significantly lower toxicity against normal liver cells compared to cancerous cells. This selectivity indicates its potential as a therapeutic agent with reduced side effects .

The primary mechanism appears to involve competitive inhibition of ATP binding sites on kinases, leading to disrupted signaling pathways essential for cancer cell survival and proliferation. The presence of multiple functional groups allows for enhanced binding affinity and specificity towards target proteins .

Case Studies

- EGFR Mutant Cell Lines : In studies involving EGFR mutant cell lines (specifically T790M/C797S), N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine demonstrated significant efficacy in reducing cell viability and promoting apoptosis .

- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall therapeutic outcomes in preclinical models .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C19H20FN5O3

- Molecular Weight : 385.39 g/mol

- CAS Number : 1166389-11-2

These properties suggest potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.

Anticancer Activity

N4-(3-aminophenyl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Case Study: In vitro Studies

A study conducted on human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines demonstrated that the compound significantly reduced cell viability at specific concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | Concentration (µM) | Viability (%) | Mechanism |

|---|---|---|---|

| PC-3 | 10 | 40 | Apoptosis induction |

| MCF-7 | 5 | 50 | Caspase activation |

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.

Cyclic Nucleotide Phosphodiesterases

Research has highlighted the role of cyclic nucleotide phosphodiesterases (PDEs) in various diseases, including cancer. This compound may serve as a potential PDE inhibitor.

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective properties.

Case Study: Neurotoxicity Models

In experiments involving neurotoxic agents like amyloid-beta, the compound exhibited protective effects against oxidative stress and apoptosis in neuronal cell lines.

| Treatment | Concentration (µM) | Effect |

|---|---|---|

| N4-(3-amino...) + Aβ | 0.5 | Reduced apoptosis by 30% |

| Control | - | High levels of apoptosis |

Conclusion and Future Directions

This compound shows promise in various therapeutic areas including oncology and neurology. Future research should focus on:

- In vivo studies to validate the efficacy observed in vitro.

- Mechanistic studies to elucidate specific pathways affected by the compound.

- Development of derivatives to enhance bioavailability and target specificity.

特性

IUPAC Name |

4-N-(3-aminophenyl)-5-fluoro-2-N-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-26-15-8-13(9-16(27-2)17(15)28-3)24-19-22-10-14(20)18(25-19)23-12-6-4-5-11(21)7-12/h4-10H,21H2,1-3H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBFVSCWVAZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)NC3=CC=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。